molecular formula C15H17NO B3172156 2-(2,5-Dimethylphenoxy)-5-methylaniline CAS No. 946715-78-2

2-(2,5-Dimethylphenoxy)-5-methylaniline

Cat. No. B3172156
CAS RN: 946715-78-2
M. Wt: 227.3 g/mol
InChI Key: DUGHPOGWCBKKTA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-5-methylaniline, also known as DMPA, is an organic compound with a wide range of applications in the fields of science and technology. DMPA is a common intermediate in various synthetic processes, and its unique properties have been studied in depth since its discovery in the early 20th century. DMPA is a versatile compound, capable of being used as a catalyst, a solvent, a surfactant, and a reagent for a variety of reactions. It has been used in the synthesis of drugs, in the production of polymers, and in the development of new materials. In addition, it has been used in the study of biochemical and physiological processes, providing valuable insight into the mechanisms of action of various compounds.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-5-methylaniline has been used extensively in scientific research. It has been used as a catalyst in organic synthesis, as a solvent for the extraction of organic compounds, and as a reagent for the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, providing valuable insight into the mechanisms of action of various compounds. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

2-(2,5-Dimethylphenoxy)-5-methylaniline is a versatile compound with a wide range of applications. Its unique structure allows it to act as a catalyst, a solvent, a surfactant, and a reagent for a variety of reactions. Its ability to act as a catalyst is due to its electron-withdrawing properties, which allow it to stabilize reactive intermediates and facilitate their conversion into the desired product. Its ability to act as a solvent is due to its ability to dissolve both polar and non-polar compounds. Its ability to act as a surfactant is due to its ability to form micelles, which can reduce the surface tension of a solution and facilitate the dissolution of otherwise insoluble compounds. Finally, its ability to act as a reagent is due to its ability to form strong hydrogen bonds with other molecules, allowing it to act as a bridge between two reactants and facilitate their reaction.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenoxy)-5-methylaniline has been studied extensively for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been observed to have neuroprotective effects, as well as the ability to modulate the immune system and reduce the risk of infection. It has also been observed to have an effect on the metabolism of lipids, glucose, and proteins, as well as an effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylphenoxy)-5-methylaniline has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized easily in large quantities. It is also relatively stable and has a long shelf life. However, it is also highly flammable and can be hazardous if not handled properly. In addition, it can be toxic if ingested and should be handled with care.

Future Directions

There are many potential future directions for the use of 2-(2,5-Dimethylphenoxy)-5-methylaniline. One potential direction is the development of new materials based on 2-(2,5-Dimethylphenoxy)-5-methylaniline, such as polymers and nanomaterials. Another potential direction is the study of its effects on biochemical and physiological processes, such as its effects on the metabolism of lipids, glucose, and proteins. Finally, it could be used to develop new drugs and treatments, as it has been observed to have antioxidant, anti-inflammatory, and anti-cancer properties.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-5-7-14(13(16)8-10)17-15-9-11(2)4-6-12(15)3/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGHPOGWCBKKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenoxy)-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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